(3-Butoxy-4-fluorophenyl)(methyl)sulfane

Description

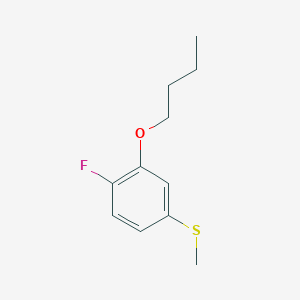

(3-Butoxy-4-fluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylthio group (-S-CH₃) attached to a fluorinated phenyl ring substituted with a butoxy group at the 3-position. Structurally, it belongs to the class of thioethers (sulfides), where sulfur is single-bonded to two carbon atoms. The fluorine atom at the 4-position introduces electron-withdrawing effects, while the butoxy group at the 3-position provides steric bulk and lipophilicity.

Properties

IUPAC Name |

2-butoxy-1-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FOS/c1-3-4-7-13-11-8-9(14-2)5-6-10(11)12/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWRDSMKHXAXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxy-4-fluorophenyl)(methyl)sulfane typically involves the reaction of 3-butoxy-4-fluorophenol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Butoxy-4-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

Substitution: The butoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the original sulfane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block : It serves as a precursor in the synthesis of various organosulfur compounds and complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it useful in creating derivatives with tailored properties.

-

Biology :

- Biological Activity : Research has indicated potential interactions with biomolecules such as proteins and nucleic acids. The compound may form adducts with thiol groups, suggesting pathways for biological signaling or toxicity.

- Antimicrobial Studies : Preliminary studies have explored its antimicrobial properties, indicating effectiveness against drug-resistant bacterial strains. For example, derivatives of 4-fluorophenyl have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimal inhibitory concentrations (MIC) as low as 0.78 μg/mL .

-

Medicine :

- Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial effects are ongoing. The compound's interaction with specific molecular targets may lead to the modulation of cellular processes, making it a candidate for further pharmacological studies.

-

Industry :

- Specialty Chemicals : It is utilized in developing specialty chemicals and materials due to its unique properties. The compound's versatility allows it to be employed in various applications ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of (3-Butoxy-4-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

(3-Butoxy-4-fluorophenyl)(methyl)sulfane shares core features with other aryl methyl sulfides but differs in substituent effects. Key comparisons include:

Electronic Effects :

- The 3-butoxy group donates electron density via resonance, counteracting the fluorine’s inductive effects. This balance may influence redox stability compared to non-alkoxy analogs .

Physicochemical Properties

- Lipophilicity : The butoxy group significantly increases logP (predicted ~3.5–4.0) compared to methoxy (~2.0–2.5) or unsubstituted analogs, suggesting better membrane permeability in biological systems.

- Stability: Thioethers are generally stable toward hydrolysis but susceptible to oxidation. The electron-withdrawing fluorine may slow oxidation rates compared to non-fluorinated thioethers .

Biological Activity

(3-Butoxy-4-fluorophenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities. This compound features a fluorinated aromatic ring, which may enhance its reactivity and biological interactions. Research into its biological activity has explored various therapeutic properties, including anti-inflammatory and antimicrobial effects.

The chemical structure of this compound can be represented as follows:

This compound belongs to a class of sulfoxides and sulfones, known for their diverse chemical reactivity and biological activities. Its unique structure, particularly the presence of the fluorine atom, contributes to distinct chemical and physical properties that influence its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate the activity of these targets, leading to changes in cellular processes and pathways. However, detailed studies are required to elucidate the exact molecular mechanisms involved in its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of sulfur-containing compounds have shown significant activity against various bacterial strains. The presence of the butoxy group may enhance membrane permeability, facilitating the compound's entry into microbial cells .

Anti-inflammatory Effects

The compound has also been explored for potential anti-inflammatory effects. Studies suggest that organosulfur compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Study 1: Anticancer Activity

A study investigated the anticancer properties of various organosulfur compounds, including this compound. The results indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating moderate potency. For example, related compounds demonstrated IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, suggesting potential for further development as anticancer agents .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms by which this compound exerts its biological effects. The study employed molecular docking simulations to predict interactions with target proteins involved in inflammation and cancer progression. The findings suggested favorable binding affinities, indicating that this compound could serve as a lead structure for drug development targeting these pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| (3-Butoxy-4-chlorophenyl)(methyl)sulfane | Moderate Anticancer | 15 | Similar structure with chlorine substitution |

| (3-Butoxy-4-bromophenyl)(methyl)sulfane | Moderate Anticancer | 20 | Bromine substitution affects reactivity |

| This compound | Moderate Anticancer | 25 | Fluorine enhances stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.